N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide
Overview
Description
N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.18959167 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide and its derivatives play a crucial role in synthetic chemistry, particularly in the development of novel synthetic routes and methodologies. For instance, palladium-catalyzed, enantioselective formal cycloadditions with allenes have been reported to produce highly valuable tetrahydroisoquinoline or dihydropyridine skeletons, using chiral ligands derived from N-protected amino acids for desymmetrizing annulative C–H activations (Vidal, Mascareñas, & Gulías, 2019). Additionally, chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates demonstrates the versatility of benzamide derivatives in selective chemical transformations (Singh, Lakhan, & Singh, 2017).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, morpholine-2,5-dione derivatives, structurally related to this compound, have been prepared for the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers, obtained by ring-opening copolymerization, exhibit potential for biomedical applications due to their degradable nature and functional side chains (Veld, Dijkstra, & Feijen, 1992).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of this compound have been explored for their biological activities, including their potential as prokinetic agents. A study on N-[(2-morpholinyl)alkyl]benzamides highlighted their effectiveness in enhancing gastric emptying, suggesting a promising avenue for the development of new gastric prokinetic medications with improved potency and selectivity (Kato et al., 1990).
Properties
IUPAC Name |
2-[[4-(morpholin-4-ylmethyl)benzoyl]amino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-11-23-22(27)19-5-3-4-6-20(19)24-21(26)18-9-7-17(8-10-18)16-25-12-14-28-15-13-25/h2-10H,1,11-16H2,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJRNOWGVGJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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